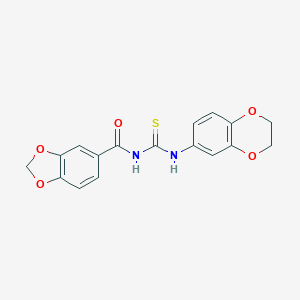![molecular formula C23H28ClN3O4 B278373 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278373.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is being investigated for its potential use in treating various types of cancer.
作用機序
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is a selective inhibitor of BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and survival. This compound has also been shown to inhibit the proliferation of malignant B cells and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have immunomodulatory effects. It has been demonstrated to enhance the activity of natural killer cells and T cells, which are important components of the immune system. This compound has also been shown to reduce the production of inflammatory cytokines, which are implicated in the development and progression of cancer.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has not yet been evaluated in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of combination therapies that include this compound, as this may enhance its anticancer effects. Another potential direction is the evaluation of this compound in other types of cancer, such as solid tumors. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, which will be an important step in determining its potential as a cancer treatment.
合成法
The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with 4-isobutyryl-1-piperazinecarboxylic acid. The resulting compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to yield the final product, this compound. The synthesis of this compound has been described in detail in a number of research articles.
科学的研究の応用
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide has been studied extensively in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been evaluated in combination with other anticancer agents, such as rituximab and venetoclax, and has shown promise as a potential treatment for relapsed or refractory lymphoma.
特性
分子式 |
C23H28ClN3O4 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H28ClN3O4/c1-16(2)23(29)27-12-10-26(11-13-27)21-9-4-17(14-20(21)24)25-22(28)15-31-19-7-5-18(30-3)6-8-19/h4-9,14,16H,10-13,15H2,1-3H3,(H,25,28) |
InChIキー |
NWROWGUHBUXGQI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B278292.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B278303.png)
![N-[(5-chloro-2-methoxyphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B278304.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B278306.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B278307.png)
![2-chloro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B278313.png)
![2-(2,4-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278314.png)